2-Bromo-5-(tetrahydropyran-4-YL)pyridine
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Overview
Description
2-Bromo-5-(tetrahydropyran-4-yl)pyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO. It features a pyridine ring substituted with a bromine atom at the 2-position and a tetrahydropyran group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tetrahydropyran-4-yl)pyridine typically involves the bromination of 5-(tetrahydropyran-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tetrahydropyran-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with an aryl or vinyl group.
Scientific Research Applications
2-Bromo-5-(tetrahydropyran-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tetrahydropyran-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(tetrahydropyran-4-yloxy)pyridine
- 4-Bromotetrahydropyran
- 2-Bromo-4-methylpyridine
Uniqueness
2-Bromo-5-(tetrahydropyran-4-yl)pyridine is unique due to the presence of both a bromine atom and a tetrahydropyran group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-5-(oxan-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZSNYPAGPZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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